molecular formula C13H7Cl2FO2 B1393783 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid CAS No. 1261913-97-6

4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid

Cat. No. B1393783
M. Wt: 285.09 g/mol
InChI Key: CIUZWPYCVSZJKR-UHFFFAOYSA-N
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Description

The compound “4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid” belongs to the class of organic compounds known as halobenzoic acids. These are benzoic acids carrying one or more halogen atoms on the benzene ring .


Synthesis Analysis

While specific synthesis methods for “4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid” are not available, similar compounds are often synthesized via reactions like Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Field : Organic Chemistry
  • Application : The compound could potentially be used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds .
  • Method : In this process, a boron reagent is used in combination with a palladium catalyst to couple two organic fragments . The specific procedures and parameters would depend on the exact nature of the fragments being coupled.
  • Results : The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .

Radiotheranostic Agent for Cancer

  • Field : Medical Science
  • Application : A compound similar to “4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid”, known as (S)-2-amino-4-(3,5-dichlorophenyl) butanoic acid (ADPB), has been studied for its potential use as a radiotheranostic agent for cancer .
  • Method : This involves combining ADPB with various bifunctional chelators, and then analyzing the resulting compounds through molecular docking and ADMET prediction .
  • Results : The study found that the compound ADPB-NOTA had the best affinity with the Gibbs free energy (ΔG) of -7.68 kcal/mol with an inhibition constant of 2.36 µM. It also had a good ADME profile and is predicted to be safe for human use .

Selection of Boron Reagents for Suzuki–Miyaura Coupling

  • Field : Organic Chemistry
  • Application : The compound could potentially be used in the selection of boron reagents for Suzuki–Miyaura coupling .
  • Method : This process involves the selection of boron reagents for Suzuki–Miyaura coupling. The specific procedures and parameters would depend on the exact nature of the fragments being coupled .
  • Results : The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .

Selection of Boron Reagents for Suzuki–Miyaura Coupling

  • Field : Organic Chemistry
  • Application : The compound could potentially be used in the selection of boron reagents for Suzuki–Miyaura coupling .
  • Method : This process involves the selection of boron reagents for Suzuki–Miyaura coupling. The specific procedures and parameters would depend on the exact nature of the fragments being coupled .
  • Results : The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .

properties

IUPAC Name

4-(3,5-dichlorophenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(16)5-7/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUZWPYCVSZJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691279
Record name 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid

CAS RN

1261913-97-6
Record name 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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